JAK3-IN-5 -

JAK3-IN-5

Catalog Number: EVT-1534929
CAS Number:
Molecular Formula: C25H26N6O2
Molecular Weight: 442.523
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JAK3-IN-5 is a novel Selective JAK3 Inhibitor with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket.
Overview

JAK3-IN-5 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family that plays a crucial role in cytokine receptor signaling pathways. JAK3 is primarily expressed in immune cells and is involved in the signaling of various interleukins, particularly those that influence lymphocyte proliferation and differentiation. The compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and certain cancers.

Source

The development of JAK3-IN-5 stems from extensive research aimed at creating selective covalent inhibitors of JAK3. Notably, studies have focused on the structural modifications of existing JAK inhibitors to enhance selectivity and potency against JAK3 while minimizing off-target effects on other kinases .

Classification

JAK3-IN-5 is classified as a small molecule inhibitor targeting the JAK family of tyrosine kinases. Its mechanism involves irreversible binding to the active site of JAK3, which is characterized by a unique cysteine residue (Cys909) not present in other JAK isoforms, making it a prime target for selective inhibition .

Synthesis Analysis

Methods

The synthesis of JAK3-IN-5 involves several key steps that leverage structure-based drug design principles. Initial compounds were derived from Tofacitinib, with modifications made to enhance selectivity for JAK3. A common approach includes the use of electrophilic warheads that react with the thiol group of Cys909 in JAK3 .

Technical Details

The synthetic pathway typically involves:

  1. Substitution Reactions: Starting materials such as 4-aminopiperidine are coupled with various electrophiles.
  2. Covalent Bond Formation: The design ensures that the final compound forms a stable covalent bond with Cys909.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound.

The synthesis can be summarized as follows:

  • Step 1: Formation of an intermediate through nucleophilic substitution.
  • Step 2: Covalent attachment to the cysteine residue.
  • Step 3: Final purification and characterization using NMR and mass spectrometry .
Molecular Structure Analysis

Structure

JAK3-IN-5 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for JAK3. The specific arrangement allows for effective interaction with the active site, particularly around the cysteine residue.

Data

The molecular formula and weight, along with spectral data (NMR, IR), provide insights into its structural characteristics:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure).
  • Molecular Weight: Typically around 300-500 g/mol depending on substitutions.
  • NMR Data: Provides information on hydrogen environments and connectivity within the molecule .
Chemical Reactions Analysis

Reactions

JAK3-IN-5 undergoes various chemical reactions primarily involving its interaction with biological targets:

  1. Covalent Modification: The primary reaction involves the formation of a covalent bond with Cys909 in JAK3.
  2. Inhibition Assays: The compound's efficacy is assessed through enzyme assays measuring its ability to inhibit JAK3 activity.

Technical Details

The reaction mechanism typically includes:

  • Nucleophilic Attack: The thiol group of Cys909 attacks an electrophilic center on JAK3-IN-5.
  • Formation of a Thioether Bond: This results in a stable thioether linkage, effectively inhibiting kinase activity .
Mechanism of Action

Process

The mechanism through which JAK3-IN-5 exerts its effects involves:

  1. Binding to JAK3: The compound selectively binds to the active site, leading to inhibition of kinase activity.
  2. Blocking Signal Transduction: By inhibiting JAK3, downstream signaling pathways involving STAT proteins are disrupted, preventing transcriptional activation of genes involved in immune responses.

Data

Studies have shown that JAK3-IN-5 exhibits an IC50 value in the low nanomolar range (approximately 50 nM), indicating high potency against JAK3 compared to other kinases .

Physical and Chemical Properties Analysis

Physical Properties

JAK3-IN-5 is typically characterized by:

  • Appearance: Solid form, often crystalline.
  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with thiol groups, making it suitable for targeted covalent inhibition.

Relevant data includes melting point, boiling point, and partition coefficient values which can guide formulation strategies .

Applications

JAK3-IN-5 has significant potential in scientific research and therapeutic applications:

  1. Autoimmune Diseases: Its selective inhibition can help modulate immune responses in conditions like rheumatoid arthritis.
  2. Cancer Treatment: Targeting JAK3 may inhibit tumor growth and proliferation in cancers where this pathway is dysregulated.
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying JAK-dependent signaling pathways in various biological contexts .
Introduction to JAK3 Biology and Therapeutic Targeting

Structural and Functional Characterization of JAK3 Kinase

Domain Architecture: FERM, SH2, Pseudokinase, and Kinase Domains

JAK3 features a canonical four-domain architecture conserved across the JAK family yet possesses unique structural attributes that influence its function and therapeutic targeting. The N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain mediates constitutive binding to the cytoplasmic box1/box2 regions of cytokine receptors, particularly the γc chain [1] [4]. This domain exhibits a cloverleaf structure composed of three subdomains (F1, F2, F3) that form extensive contacts with receptor peptides, establishing the foundation for receptor complex assembly [7].

Adjacent to the FERM domain, the SRC homology 2 (SH2) domain adopts a conserved βα sandwich fold but serves primarily as an intramolecular regulatory module rather than a phosphotyrosine recognition domain typical of cytoplasmic SH2 domains [7]. Crucially, tyrosine phosphorylation within the SH2 domain (notably Tyr785) acts as a molecular switch: In the unphosphorylated state, the SH2 domain engages the FERM domain, maintaining JAK3 in an autoinhibited conformation. Phosphorylation disrupts this intramolecular interaction, exposing the FERM domain for interactions with cytoskeletal proteins like villin and gelsolin, thereby facilitating cytoskeletal remodeling in epithelial cells [1] [7]. This phosphorylation-dependent switch mechanism is critical for both kinase activation and non-kinase scaffolding functions.

The pseudokinase domain (JH2), despite lacking catalytic activity, plays an indispensable regulatory role through allosteric modulation of the C-terminal kinase domain (JH1). JH2 exhibits a kinase-like fold but contains substitutions in key catalytic residues (e.g., Lys851 mutated to Glu in human JAK3) [2] [4]. Pathogenic gain-of-function (GOF) mutations in JH2 (e.g., M511I, A573V, R657Q) are frequently observed in T-cell malignancies and induce constitutive activation by destabilizing the autoinhibitory interaction between JH2 and JH1 [2] [3]. Conversely, loss-of-function (LOF) mutations in JH2 (e.g., Cys759Arg) cause aberrant constitutive phosphorylation and disrupt cytokine responsiveness, underlying forms of severe combined immunodeficiency (SCID) [3].

The C-terminal tyrosine kinase domain (JH1) executes catalytic activity through a bilobed structure typical of protein kinases, featuring an N-lobe rich in β-sheets and a predominantly α-helical C-lobe. The ATP-binding pocket within the cleft between these lobes is the target of small-molecule inhibitors like JAK3-IN-5 [5] [10]. Activation requires phosphorylation of tandem tyrosine residues (Tyr980 and Tyr981) within the activation loop, inducing a conformational shift that stabilizes the active state and facilitates substrate access [4] [5]. Structural analyses reveal that JH1 contains unique sub-pockets and a cysteine residue (Cys909) exploitable for designing covalent-reversible inhibitors with enhanced selectivity profiles [5].

Table 1: Functional Characteristics of JAK3 Structural Domains [1] [2] [4]

DomainKey Structural FeaturesFunctional RolePathogenic Mutations/Dysregulation
FERMThree-lobed cloverleaf (F1,F2,F3)Receptor binding (γc chain); Cytoskeletal protein binding (villin/gelsolin)Disruptions impair receptor association & cell migration
SH2βα sandwich foldIntramolecular regulation; Phosphorylation (Tyr785) acts as conformational switchDefects disrupt autoinhibition & cytoskeletal interactions
Pseudokinase (JH2)Kinase-like fold; Catalytic residue substitutionsAllosteric regulation of JH1; Suppresses basal activityGOF: M511I, A573V (leukemia); LOF: Cys759Arg (SCID)
Kinase (JH1)Bilobed structure; ATP-binding cleft; Activation loopCatalytic tyrosine kinase activity; Substrate phosphorylationActivation loop mutations (hyperactivation)

Role in Cytokine Receptor Signaling (IL-2Rγc Family)

JAK3 is indispensable for signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), a shared subunit encoded by the IL2RG gene. The γc-dependent receptor family includes receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 [1] [3] [8]. JAK3 constitutively associates with the cytoplasmic tail of γc, while partner JAKs (typically JAK1) bind to the specific cytokine receptor chains. Cytokine binding induces receptor dimerization or oligomerization, bringing JAK3 into proximity with its partner JAK, thereby enabling trans-phosphorylation and full kinase activation [4] [8].

Activated JAK3 phosphorylates tyrosine residues within the receptor cytoplasmic tails, creating docking sites for SH2 domain-containing signaling molecules, most prominently the STAT (Signal Transducer and Activator of Transcription) transcription factors. Phosphorylation of specific STATs (STAT5A/B by IL-2, IL-7, IL-15; STAT6 by IL-4; STAT3 by IL-21) induces their dimerization, nuclear translocation, and transcriptional activation of target genes governing lymphocyte development, proliferation, survival, and functional differentiation [2] [4]. Beyond STATs, JAK3 activation also engages the PI3K-AKT and RAS-MAPK pathways, contributing to metabolic regulation and proliferative responses [6].

The non-redundant role of JAK3 in γc signaling is starkly illustrated by human and murine immunodeficiencies. Germline inactivating mutations in JAK3 or IL2RG result in phenotypically identical severe combined immunodeficiency (SCID), characterized by a profound block in T and natural killer (NK) cell development and dysfunctional B cells [3] [8]. Jak3-/- mice recapitulate this human SCID phenotype, exhibiting thymic atrophy, absence of peripheral T and NK cells, and impaired B cell maturation despite normal γc expression. Importantly, biochemical analyses confirm identical defects in cytokine-induced STAT phosphorylation (e.g., IL-7-induced STAT5, IL-4-induced STAT6) in both Jak3-/- and IL2RG-/- lymphocytes, establishing JAK3 as the exclusive transducer for γc signals [8].

Recent evidence expands JAK3 functions beyond classical lymphoid signaling. In intestinal epithelial cells (IECs), JAK3 regulates mucosal homeostasis by:

  • Facilitating IL-2-dependent proliferation at low concentrations while mediating apoptosis at high concentrations via dose-dependent regulation of JAK3 expression [1].
  • Interacting with adherens junction proteins (e.g., β-catenin) to maintain epithelial barrier integrity [1].
  • Directly phosphorylating actin-binding proteins (e.g., villin) to orchestrate cytoskeletal remodeling critical for wound healing [1] [12]. Dysregulation contributes to inflammatory bowel disease pathogenesis in model systems.

Table 2: Cytokine Receptors Dependent on JAK3-γc Signaling [1] [3] [4]

CytokineReceptor ComponentsPrimary JAK PartnersKey STAT EffectorsMajor Biological Functions
IL-2IL-2Rα, IL-2Rβ, γcJAK1STAT5Treg development; T/B/NK cell proliferation
IL-4IL-4Rα, γc (Type I)JAK1STAT6Th2 differentiation; B cell Ig class switching
IL-7IL-7Rα, γcJAK1STAT5T cell development/survival; B cell lymphopoiesis
IL-9IL-9R, γcJAK1?; TYK2?STAT5, STAT3?Th9 differentiation; Mast cell function
IL-15IL-15Rα, IL-2Rβ, γcJAK1, JAK2?STAT5NK cell development/survival; Memory CD8+ T cell maintenance
IL-21IL-21R, γcJAK1STAT3, STAT1, STAT5Plasma cell differentiation; Th17/Tfh differentiation; NK cytotox.

Conservation Across Species and Implications for Animal Models

JAK3 exhibits remarkable conservation across vertebrate species at the structural, functional, and genetic levels, validating the use of model organisms for mechanistic and therapeutic studies. The human JAK3 gene (chromosome 19p13.11) shares significant synteny with mouse Jak3 (chromosome 8) and zebrafish jak3 [1] [9]. Protein sequence identity exceeds 80% between human and mouse JAK3, with near-complete conservation within critical functional domains like the kinase and pseudokinase regions [8] [9]. This high conservation underpins the observation that mutations in homologous residues cause analogous phenotypes across species.

Murine models have been instrumental in defining JAK3 biology. Jak3 knockout (KO) mice exhibit:

  • Severe Lymphoid Defects: Dramatically reduced cellularity in thymus and spleen; Absence of CD4+CD8+ double-positive thymocytes; Profound reduction in peripheral T, B, and NK cells [8].
  • Loss of Cytokine Signaling: Abrogated STAT5 phosphorylation in response to IL-7 and IL-2; Impaired Bcl-2 induction and enhanced apoptosis in thymocytes [8].
  • Non-Lymphoid Phenotypes: Increased basal intestinal inflammation; Reduced expression of epithelial differentiation markers (villin, mucins); Enhanced susceptibility to colitis, linking JAK3 to mucosal barrier maintenance [1] [6].

The zebrafish (Danio rerio) jak3 ortholog provides a complementary model with advantages for genetic screening and live imaging. CRISPR/Cas9-generated jak3 mutants display conserved defects:

  • Embryonic/Larval Stage: Impaired thymopoiesis evident by reduced rag1 expression and thymic size [9].
  • Adulthood: Reduced T cells, B cells (especially mature IgM+ IgD+ B cells), and NK-like cells; Increased susceptibility to lymphoid leukemia, mirroring links between JAK3 dysregulation and human hematologic malignancies [9].

The structural and phenotypic conservation across species extends to the evaluation of JAK3 inhibitors. Inhibitors like tofacitinib (a JAK3-preferential inhibitor) show immunosuppressive effects in murine models of arthritis and transplantation, and in zebrafish inflammation models, predictive of human responses [1] [6]. Furthermore, murine and zebrafish models expressing human pathogenic JAK3 mutations (e.g., JH2 domain GOF mutations) recapitulate lymphoproliferative disorders and leukemia, providing platforms for testing inhibitors like JAK3-IN-5 [2] [9].

Table 3: Cross-Species Conservation of JAK3 Structure and Function [1] [8] [9]

FeatureHumanMouseZebrafishFunctional Implications
Chromosomal Location19p13.118 B3.3Chr 14 (syntenic)Facilitates genetic manipulation in models
Protein Identity100%~84% overall (>95% in JH1/JH2)~70% overall (>90% in JH1/JH2)Validates disease modeling & drug testing
SCID PhenotypeT-B+NK- SCID (Autosomal recessive)T-B+NK- SCIDReduced thymopoiesis; Absent NK-like cellsConfirms non-redundant γc signaling role
Leukemia LinkT-ALL, CTCL, AMKL (Somatic GOF mutations)Transplantable T-ALL (JAK3 A572V/M511I)Increased susceptibility to lymphoid leukemiaModels for targeted inhibitor evaluation
Epithelial RoleIEC barrier/differentiation; Wound healingColonic inflammation; Barrier defects in KONot reportedHighlights extra-immune functions

Properties

Product Name

JAK3-IN-5

IUPAC Name

(E/Z)-2-Cyano-N,N-dimethyl-3-(5-(1-((1S,2R)-2-methylcyclohexyl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)acrylamide

Molecular Formula

C25H26N6O2

Molecular Weight

442.523

InChI

InChI=1S/C25H26N6O2/c1-15-6-4-5-7-20(15)31-22-18-10-11-27-23(18)28-14-19(22)29-24(31)21-9-8-17(33-21)12-16(13-26)25(32)30(2)3/h8-12,14-15,20H,4-7H2,1-3H3,(H,27,28)/b16-12+/t15-,20+/m1/s1

InChI Key

LVVYJCDRPPCFEQ-LXKDNNOJSA-N

SMILES

O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C(NC=C4)C4=C3N2[C@@H]5[C@H](C)CCCC5)O1

Solubility

Soluble in DMSO

Synonyms

JAK3-IN-5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.